N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c25-19-11-17(14-4-2-1-3-5-14)22-12-24(19)9-8-21-20(26)15-6-7-16-18(10-15)27-13-23-16/h1-7,10-13H,8-9H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJHCTKJUJLMDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Ethyl 2-Aminobenzo[d]thiazole-6-carboxylate
Bromination at the 2-position is achieved using tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) in acetonitrile at 20–65°C. Key conditions and yields include:
| Step | Reagents | Solvent | Temp. | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | t-BuONO, CuBr₂ | CH₃CN | 20°C | 1 h | 96% | |
| 2 | t-BuONO, CuBr₂ | CH₃CN | 65°C | 2 h | 89% |
The reaction proceeds via diazotization of the amine group, followed by bromide substitution. The product, ethyl 2-bromobenzo[d]thiazole-6-carboxylate , is purified via silica gel chromatography (CH₂Cl₂/hexanes).¹H NMR confirms substitution: δ 8.54 (s, 1H, Ar-H), 4.43 (q, 2H, -OCH₂CH₃), 1.43 (t, 3H, -CH₃).
Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions to yield 2-bromobenzo[d]thiazole-6-carboxylic acid . Subsequent activation to the acyl chloride (e.g., using SOCl₂) enables amide coupling.
Synthesis of 4-Phenylpyrimidin-6-one Ethylamine Intermediate
The pyrimidinone ring is constructed via cyclocondensation, followed by N-alkylation to introduce the ethylamine linker:
Pyrimidinone Core Formation
A Biginelli-like reaction between ethyl acetoacetate , phenylurea , and benzaldehyde in ethanol under acidic conditions yields 4-phenyl-3,4-dihydropyrimidin-2(1H)-one . Oxidation with KMnO₄ or DDQ converts this to 4-phenylpyrimidin-6-one .
Introduction of Ethylamine Side Chain
The pyrimidinone’s N1 position is alkylated using 2-bromoethylamine hydrobromide in the presence of K₂CO₃ in DMF at 80°C. This yields 1-(2-aminoethyl)-4-phenylpyrimidin-6-one , confirmed by ¹H NMR: δ 8.24 (d, 1H, pyrimidine-H), 7.50–7.58 (m, 5H, Ph-H).
Amide Coupling of Benzothiazole and Pyrimidinone Moieties
The final step involves coupling 2-bromobenzo[d]thiazole-6-carboxylic acid with 1-(2-aminoethyl)-4-phenylpyrimidin-6-one via an amide bond:
Activation of Carboxylic Acid
The acid is treated with thionyl chloride (SOCl₂) to form 2-bromobenzo[d]thiazole-6-carbonyl chloride , which is reacted in situ with the amine.
Amidation Reaction
The acyl chloride is added to a solution of the pyrimidinone ethylamine derivative in dry THF with triethylamine (TEA) as a base. The mixture is stirred at 0°C for 1 h, then warmed to room temperature for 12 h. Workup includes extraction with ethyl acetate and purification via recrystallization (DMF/H₂O).
Characterization Data :
- ¹H NMR (DMSO-d₆) : δ 8.82 (s, 1H, benzothiazole-H), 8.11 (d, 2H, Ph-H), 4.94 (s, 2H, -CH₂NH-), 2.21 (s, 3H, CH₃).
- LCMS (ESI) : m/z 376.4 [M+H]⁺.
Alternative Routes and Optimization
Palladium-Catalyzed Cross-Coupling
The bromine atom on the benzothiazole permits further functionalization. A Suzuki-Miyaura coupling with phenylboronic acid could introduce a biaryl structure, though this is unnecessary for the target compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s benzo[d]thiazole carboxamide core is shared with several analogs, but its pyrimidinone-ethyl substituent distinguishes it. Below is a comparative analysis of key structural and functional features:
Biological Activity
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine ring, a thiazole moiety, and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 460.52 g/mol. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Studies have shown that compounds containing thiazole and pyrimidine rings can exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been implicated in inhibiting cell proliferation through apoptosis induction and cell cycle arrest .
- Anticonvulsant Properties : Certain derivatives of thiazole have demonstrated anticonvulsant effects, suggesting that this compound may also possess similar properties. The structure-activity relationship (SAR) indicates that modifications in the phenyl and pyrimidine rings can enhance anticonvulsant efficacy .
Biological Activity Data
| Biological Activity | IC50 Value | Cell Line/Model | Reference |
|---|---|---|---|
| Antitumor | 1.61 µg/mL | Jurkat Cells | |
| Anticonvulsant | 24.38 mg/kg | Electroshock Seizure Test | |
| Cytotoxicity | < Doxorubicin | A-431 Cells |
Case Studies
- Anticancer Studies : A study evaluated the anticancer potential of a series of thiazole derivatives, including compounds similar to this compound. Results indicated that specific substitutions on the thiazole ring significantly increased cytotoxicity against breast cancer cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- Neuroprotective Effects : In a neuroprotective model involving ischemia/reperfusion injury, derivatives showed promising results in reducing neuronal damage and enhancing survival rates in animal models. These findings suggest potential applications in treating neurodegenerative diseases .
- Anticonvulsant Activity : The compound was tested in various seizure models where it exhibited protective effects against induced seizures, with notable efficacy in the PTZ (pentylenetetrazol) model . The SAR analysis pointed to specific structural features that enhance its anticonvulsant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
